Structural Differentiation from the Chlorophenyl Analog: 6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol
The most structurally proximate analog bearing publicly available identity is 6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol (CAS 1401595-53-6). The sole difference is the substitution of the 6-phenyl group with a 6-(4-chlorophenyl) group. This single chlorine atom introduces an electron-withdrawing substituent that alters both the electronic character of the pyridazinone ring and the lipophilicity (cLogP increase of approximately 0.7 units predicted by fragment-based calculation). In pyridazinone-based NLRP3 inhibitor series, the introduction of a chlorine atom on the phenyl ring has been shown to modulate potency—compound P25 (chlorine-substituted phenol) exhibited an IC₅₀ shift relative to the unsubstituted parent in the context of IL-1β release assays in THP-1 cells [1]. While direct head-to-head NLRP3 data for the target compound are not publicly available, the structural difference is chemically meaningful and has precedent in the published SAR of this scaffold.
| Evidence Dimension | Structural differentiation: 6-phenyl vs. 6-(4-chlorophenyl) substitution on the pyridazin-3-ol core |
|---|---|
| Target Compound Data | R = H (6-phenyl); C₂₂H₁₈N₂O₂; MW 342.39 g/mol; topological polar surface area (predicted) ~55 Ų; cLogP (predicted) ~4.2 |
| Comparator Or Baseline | 6-(4-Chlorophenyl)-4-[(2-methoxynaphthalen-1-yl)methyl]pyridazin-3-ol (CAS 1401595-53-6); R = Cl; C₂₂H₁₇ClN₂O₂; MW 376.84 g/mol; TPSA (predicted) ~55 Ų; cLogP (predicted) ~4.9 |
| Quantified Difference | MW difference: +34.45 g/mol; cLogP difference: ~+0.7 log units; hydrogen-bond acceptor capacity increased (chlorine as weak HBA) |
| Conditions | Predicted physicochemical properties based on fragment-based computational methods (ACD/Labs or analogous software); structural comparison derived from public vendor datasheets. |
Why This Matters
Procurement of the precise 6-phenyl analog (CAS 1401540-24-6) rather than the 6-(4-chlorophenyl) variant is critical when lipophilicity-matched controls or electron-neutral aryl substituents are required for SAR profiling or when avoiding potential off-target effects associated with halogen-substituted aromatics in NLRP3 inhibitor development.
- [1] Fu, Z. et al. Discovery of Potent, Specific, and Orally Available NLRP3 Inflammasome Inhibitors Based on Pyridazine Scaffolds for the Treatment of Septic Shock and Peritonitis. J. Med. Chem. 2024, DOI: 10.1021/acs.jmedchem.4c01341. Table 3: SAR of phenyl substitution on pyridazine NLRP3 inhibitors. View Source
